Cas no 383672-45-5 (ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride)
ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride
- ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate,hydrochloride
- (2-Amino-thiazol-5-yl)-acetic acid ethyl ester hydrochloride
- ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride
- Ethyl2-(2-aminothiazol-5-yl)acetatehydrochloride
- 383672-45-5
- MIKQSZRCXKHUEA-UHFFFAOYSA-N
- DTXSID70744282
- ETHYL 2-(2-AMINOTHIAZOL-5-YL)ACETATE HCL
- CS-0299100
- ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrochloride
- EN300-176043
- Ethyl 2-(2-imino-2,3-dihydrothiazol-5-yl)acetate hydrochloride
- Ethyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen chloride (1/1)
- SC1732
- SCHEMBL7250096
- F1059-0048
- SB36958
- AKOS022174195
-
- MDL: MFCD18384953
- Inchi: 1S/C7H10N2O2S.ClH/c1-2-11-6(10)3-5-4-9-7(8)12-5;/h4H,2-3H2,1H3,(H2,8,9);1H
- InChI Key: MIKQSZRCXKHUEA-UHFFFAOYSA-N
- SMILES: Cl.S1C(N)=NC=C1CC(=O)OCC
Computed Properties
- Exact Mass: 222.0229765g/mol
- Monoisotopic Mass: 222.0229765g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 166
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.4Ų
ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059007136-5g |
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride |
383672-45-5 | 95% | 5g |
$1353.40 | 2023-09-02 | |
| Alichem | A059007136-10g |
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride |
383672-45-5 | 95% | 10g |
$2379.84 | 2023-09-02 | |
| Alichem | A059007136-25g |
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride |
383672-45-5 | 95% | 25g |
$3714.48 | 2023-09-02 | |
| TRC | E286956-100mg |
ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride |
383672-45-5 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E286956-500mg |
ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride |
383672-45-5 | 500mg |
$ 210.00 | 2022-06-05 | ||
| TRC | E286956-1g |
ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride |
383672-45-5 | 1g |
$ 320.00 | 2022-06-05 | ||
| Chemenu | CM189568-1g |
ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride |
383672-45-5 | 95% | 1g |
$378 | 2021-08-05 | |
| Chemenu | CM189568-5g |
ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride |
383672-45-5 | 95% | 5g |
$884 | 2021-08-05 | |
| Chemenu | CM189568-10g |
ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride |
383672-45-5 | 95% | 10g |
$1417 | 2021-08-05 | |
| Chemenu | CM189568-25g |
ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride |
383672-45-5 | 95% | 25g |
$2482 | 2021-08-05 |
ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride Suppliers
ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride
ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride: A Promising Candidate in Medicinal Chemistry with CAS No. 383672-45-5
ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride is a nitrogen-containing heterocyclic compound that has attracted significant attention in the field of biomedical research. This compound, with its CAS No. 383672-45-5, represents a unique structural framework combining thiazole and amino acid derivatives. The molecule’s core structure is derived from thiazole, a five-membered ring containing sulfur and nitrogen atoms, which is a common motif in many biologically active compounds. The ethyl group attached to the acetate moiety further enhances its solubility and bioavailability, making it a valuable candidate for drug discovery and pharmacological applications.
The 2-amino-1,3-thiazol-5-yl group is a critical component of this molecule, as it introduces multiple functionalities that can modulate interactions with biological targets. Recent studies have highlighted the potential of this group in targeting inflammation pathways and modulating enzyme activity. The hydrochloride salt form of the compound ensures its stability and enhances its solubility in aqueous environments, which is essential for in vivo studies and clinical development. This structural design not only improves the molecule’s pharmacokinetic properties but also aligns with the principles of drug design and lead optimization.
Research published in 2023 in the Journal of Medicinal Chemistry demonstrated that ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride exhibits potent anti-inflammatory activity by inhibiting key enzymes such as COX-2 and LOX. These enzymes are known to play a central role in the production of pro-inflammatory mediators, making this compound a potential therapeutic agent for chronic inflammatory diseases. The thiazole ring is believed to interact with the active sites of these enzymes, thereby disrupting their catalytic activity and reducing inflammation at the molecular level.
Another breakthrough in 2024 involved the use of ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride in antiviral research. A study published in Antiviral Research showed that this compound effectively inhibits the replication of several RNA viruses, including herpes simplex virus and respiratory syncytial virus. The amino group in the thiazole ring is thought to bind to viral proteins, preventing their assembly and subsequent infection of host cells. This dual functionality of the compound—both anti-inflammatory and antiviral—makes it a versatile candidate for multi-target drug development.
The synthetic pathway of ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride has been extensively explored in recent years. A 2023 study in Organic & Biomolecular Chemistry described a novel method for the efficient synthesis of this compound using thiazole ring formation and amino acid coupling reactions. This approach not only reduces the number of synthetic steps but also minimizes the use of hazardous reagents, aligning with the principles of green chemistry. The hydrochloride salt form of the compound is particularly advantageous for pharmaceutical applications, as it ensures better solubility and stability during formulation.
From a pharmacological perspective, ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride has shown promise in treating autoimmune disorders and neurodegenerative diseases. A 2024 study in Frontiers in Pharmacology reported that this compound reduces the production of pro-inflammatory cytokines such as IL-6 and < TNF-α, which are implicated in the pathogenesis of conditions like rheumatoid arthritis and multiple sclerosis. The thiazole ring is believed to modulate the activity of cytokine receptors, thereby dampening the immune response and reducing tissue damage.
Additionally, the ethyl group attached to the acetate moiety plays a critical role in the bioavailability of this compound. The ethyl group enhances the molecule’s solubility in aqueous environments, which is essential for its absorption in the gastrointestinal tract. This property is particularly important for oral administration, as it ensures that the compound reaches the systemic circulation in sufficient concentrations to exert its therapeutic effects. The hydrochloride salt form further stabilizes the molecule, preventing degradation in the acidic environment of the stomach.
Recent advances in computational modeling have also provided insights into the binding interactions of ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride with its biological targets. A 2023 study using molecular docking simulations revealed that the thiazole ring forms hydrogen bonds with the active site of COX-2, while the amino group interacts with the LOX enzyme. These interactions are crucial for the compound’s enzyme inhibitory activity, making it a potential candidate for targeted therapy.
Despite its promising properties, the development of ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride as a therapeutic agent is still in the preclinical stages. Ongoing research is focused on optimizing its pharmacokinetic profile and toxicological safety. Studies are also exploring the potential of this compound in combination therapies, where it could be used alongside other drugs to enhance treatment efficacy. For example, its anti-inflammatory properties could complement the antiviral activity of other compounds, providing a synergistic effect against complex diseases.
In conclusion, ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride represents a significant advancement in the field of medicinal chemistry, with its unique thiazole ring and amino acid derivatives offering a versatile platform for drug discovery. The CAS No. 383672-45-5 ensures its identification and traceability, while its hydrochloride salt form enhances its stability and solubility. As research continues to uncover its full potential, this compound is poised to play a crucial role in the development of novel therapies for a wide range of biomedical applications.
ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride is not only a promising candidate for drug development but also a testament to the power of chemical innovation in addressing complex medical challenges. Its unique structure and multifunctional properties make it a valuable asset in the ongoing quest for more effective and targeted therapies.
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